molecular formula C12H13NO2 B14723452 3-Indoleacetic acid, 4,7-dimethyl- CAS No. 6306-14-5

3-Indoleacetic acid, 4,7-dimethyl-

Cat. No.: B14723452
CAS No.: 6306-14-5
M. Wt: 203.24 g/mol
InChI Key: JEDHWHYXMXJLON-UHFFFAOYSA-N
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Description

3-Indoleacetic acid, 4,7-dimethyl- is a derivative of indole-3-acetic acid, a well-known plant hormone belonging to the auxin family. This compound is characterized by the presence of two methyl groups at the 4th and 7th positions of the indole ring, which can influence its biological activity and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-indoleacetic acid, 4,7-dimethyl- typically involves the modification of the indole ring. One common method is the Friedel-Crafts alkylation of indole with appropriate alkyl halides, followed by oxidation to introduce the carboxyl group at the 3rd position. The reaction conditions often include the use of Lewis acids like aluminum chloride as catalysts .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as indole or its derivatives. The process may include steps like methylation, carboxylation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Indoleacetic acid, 4,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-Indoleacetic acid, 4,7-dimethyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its role in plant growth and development, as it is a derivative of a natural plant hormone.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the production of agrochemicals and plant growth regulators.

Mechanism of Action

The mechanism of action of 3-indoleacetic acid, 4,7-dimethyl- involves its interaction with specific molecular targets in plants. It binds to auxin receptors, triggering a cascade of signaling events that regulate gene expression and promote cell elongation, division, and differentiation. The pathways involved include the ubiquitin-proteasome pathway, which modulates the levels of auxin-responsive proteins .

Comparison with Similar Compounds

    Indole-3-acetic acid: The parent compound, widely studied for its role as a plant hormone.

    Indole-3-butyric acid: Another auxin with similar biological activity

Properties

CAS No.

6306-14-5

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(4,7-dimethyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C12H13NO2/c1-7-3-4-8(2)12-11(7)9(6-13-12)5-10(14)15/h3-4,6,13H,5H2,1-2H3,(H,14,15)

InChI Key

JEDHWHYXMXJLON-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)C)CC(=O)O

Origin of Product

United States

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